3-Vinylcatechol

Vue d'ensemble

Description

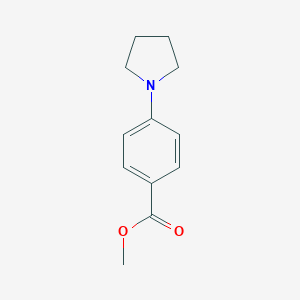

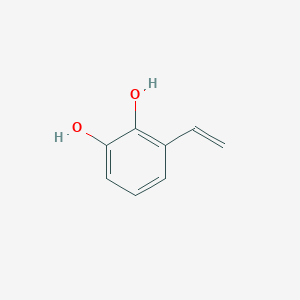

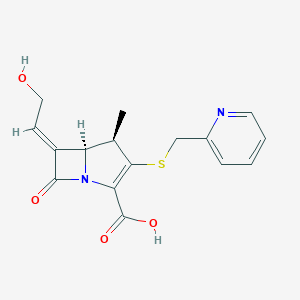

3-Vinylcatechol is a chemical compound with the molecular formula C8H8O2 . It is also known by other names such as 1,2-Benzenediol, 3-ethenyl-, 2,3-Dihydroxy Styrene, and 3-Vinyl-1,2-benzenediol .

Synthesis Analysis

This compound can be synthesized from styrene by various microorganisms under aerobic and anaerobic conditions . The bacterium Pseudomonas LF-3, for instance, can grow in mineral salt medium with styrene as a sole carbon source and produce this compound .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 136.148 Da and the monoisotopic mass is 136.052429 Da .Chemical Reactions Analysis

The monomer styrene can be degraded by various microorganisms under aerobic and anaerobic conditions to yield this compound . Microorganisms possessing pathways for toluene and biphenyl via direct ring cleavage can also breakdown styrene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .Applications De Recherche Scientifique

Biodegradation of Pollutants

3-Vinylcatechol plays a significant role in the biodegradation of pollutants like styrene. In a study by Warhurst et al. (1994), Rhodococcus rhodochrous was found to grow on styrene and other hydrocarbons, transforming them into this compound. This process involves dioxygenase enzymes, highlighting its potential in bioremediation.

Material Science and Polymer Chemistry

This compound is essential in synthesizing polymers with specific properties. For instance, Daly and Moulay (2007) demonstrated its use in creating poly(vinylcatechols) with varying molecular weights. Similarly, Leibig et al. (2016) explored its polymerization with styrene to develop new materials.

Environmental Applications

Cross-linked poly(vinylcatechol) was studied by Shimomura et al. (2016) for its ability to capture metal ions in solvents. This suggests potential applications in environmental cleanup and recycling of metals.

Energy Storage and Electronics

In the field of energy and electronics, Chhin et al. (2019) discussed using 4-vinylcatechol in conducting polymers for improved organic batteries. This highlights its role in developing advanced materials for energy storage devices.

Biomedical Research

This compound derivatives are also explored in biomedical research. For example, Delplace and Nicolas (2015) reviewed the use of vinyl polymers, including this compound derivatives, in creating degradable polymers for biomedical applications, indicating its potential in medical devices and drug delivery systems.

Organic Chemistry and Catalysis

In organic chemistry, this compound derivatives have been utilized in catalytic reactions. Cui et al. (2013) explored their use in Rh(III)-catalyzed C–H activation and cycloaddition reactions, showing their versatility in synthetic chemistry.

Food Science

The antioxidant properties of 4-vinylcatechol were studied by Terpinc et al. (2011) in food chemistry, indicating its potential use as a natural antioxidant in food preservation.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAWUGOOGNNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331566 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113678-91-4 | |

| Record name | 3-Vinylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)